

A Comparative Guide to Mo(CO)_6 and W(CO)_6 as Catalyst Precursors

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Compound of Interest

Compound Name: *Molybdenumhexacarbonyl*

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Molybdenum hexacarbonyl (Mo(CO)_6) and tungsten hexacarbonyl (W(CO)_6) are versatile and widely utilized precursors for the synthesis of a diverse range of homogeneous and heterogeneous catalysts. Their utility stems from the zerovalent state of the metal and the labile nature of the carbonyl ligands, which can be displaced to generate catalytically active species. This guide provides an objective comparison of Mo(CO)_6 and W(CO)_6 as catalyst precursors, supported by experimental data, to aid researchers in the selection of the appropriate precursor for their specific applications.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these precursors is crucial for their effective application in catalysis. Both are volatile, air-stable, colorless solids, which facilitates their handling and purification. However, key differences in their thermal stability and bond dissociation energies influence their activation requirements and the properties of the resulting catalysts.

Property	Molybdenum Hexacarbonyl (Mo(CO) ₆)	Tungsten Hexacarbonyl (W(CO) ₆)	Reference
Molar Mass	264.01 g/mol	351.90 g/mol	N/A
Melting Point	150 °C (decomposes)	170 °C (decomposes)	N/A
Boiling Point	156 °C	Sublimes	N/A
First CO Dissociation Energy	34 kcal/mol	38 kcal/mol	[1]
Thermal Decomposition Temperature Range	~585–685 K	~690–810 K	[1]

The higher first CO dissociation energy and thermal decomposition temperature of W(CO)₆ indicate a greater kinetic robustness compared to Mo(CO)₆.^[1] This suggests that higher temperatures or more energetic activation methods, such as UV irradiation, may be required to generate the catalytically active species from the tungsten precursor.

Catalytic Applications: A Comparative Overview

Mo(CO)₆ and W(CO)₆ are precursors for catalysts in a wide array of organic transformations, including olefin metathesis, alkyne polymerization, and hydrodesulfurization (HDS). The choice between molybdenum and tungsten can significantly impact the catalyst's activity, selectivity, and stability.

Olefin Metathesis

Both molybdenum and tungsten complexes are central to the field of olefin metathesis. The active catalysts are typically high-oxidation-state alkylidene complexes, which can be generated in situ from Mo(CO)₆ and W(CO)₆.

Catalyst System	Substrate	Product	Conversion (%)	Selectivity (%)	Reference
W(NAr)(CHR) (OSiPh ₃) ₂ (from W precursor)	n-octane	Metathesis products	~2760 mM (product concentration)	Not specified	[2]
Mo(NAr)(CHR) [OCMe(CF ₃) ₂] ₂ (from Mo precursor)	n-octane	Metathesis products	~1300 mM (product concentration)	Not specified	[2]

In a comparative study for tandem alkane metathesis, a tungsten-based catalyst, W(NAr)(CHR)(OSiPh₃)₂, demonstrated significantly higher activity than the molybdenum analogue, Mo(NAr)(CHR)[OCMe(CF₃)₂]₂.^[2] This highlights the profound influence of the metal center on catalytic performance.

Alkyne Metathesis and Polymerization

Mo(CO)₆ and W(CO)₆, often in combination with phenolic co-catalysts, are effective precursors for alkyne metathesis and polymerization catalysts. The lability of the CO ligands allows for the formation of the active metal alkylidyne species. While direct comparative data for the precursors under identical conditions is scarce, studies on related well-defined catalysts show that molybdenum-based systems are often more active. Theoretical studies suggest that tungsten's stronger metal-carbon bonds can lead to over-stabilization of intermediates, hindering catalytic turnover.^[3]

Hydrodesulfurization (HDS)

In the crucial industrial process of hydrodesulfurization, molybdenum-based catalysts, often promoted with cobalt or nickel, are the workhorses. Mo(CO)₆ is a common precursor for synthesizing highly active MoS₂-based HDS catalysts. While tungsten-based catalysts (WS₂) are also active, molybdenum-based systems are generally more widely employed and studied for this application.

Catalyst	Substrate	Conversion (%)	Key Findings	Reference
Co-MoS ₂ /Al ₂ O ₃ (from Mo precursor)	Dibenzothiophene	High	Co promotion enhances HDS activity.	[4]
Mo ₂ C and W ₂ C (from Mo(CO) ₆ and W(CO) ₆)	Dibenzothiophene	Active	Both carbides show HDS activity.	[5]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful catalyst synthesis and application. Below are representative protocols for the preparation of catalysts from Mo(CO)₆ and W(CO)₆.

Protocol 1: Synthesis of a MoS₂/Al₂O₃ Hydrodesulfurization Catalyst

This protocol describes the preparation of a supported molybdenum sulfide catalyst from Mo(CO)₆ via impregnation and subsequent sulfidation.

Materials:

- Molybdenum hexacarbonyl (Mo(CO)₆)
- γ-Alumina (γ-Al₂O₃), calcined
- Toluene, anhydrous
- Hydrogen sulfide (H₂S) gas (or a suitable sulfiding agent like dimethyl disulfide)
- Hydrogen (H₂) gas
- Nitrogen (N₂) or Argon (Ar) gas

Procedure:

- Impregnation:
 - In a glovebox or under an inert atmosphere, dissolve a calculated amount of Mo(CO)_6 in anhydrous toluene to achieve the desired molybdenum loading on the support (e.g., 12 wt% Mo).
 - Add the calcined $\gamma\text{-Al}_2\text{O}_3$ support to the Mo(CO)_6 solution.
 - Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.
 - Remove the solvent under vacuum to obtain a free-flowing powder.
- Activation (Sulfidation):
 - Load the impregnated support into a tubular reactor.
 - Heat the reactor to 400 °C under a flow of inert gas (N_2 or Ar).
 - Switch the gas flow to a mixture of $\text{H}_2\text{S}/\text{H}_2$ (e.g., 10% H_2S in H_2) and maintain the temperature at 400 °C for 4 hours.
 - Cool the reactor to room temperature under an inert gas flow.
 - The resulting black powder is the active $\text{MoS}_2/\text{Al}_2\text{O}_3$ catalyst.

Protocol 2: Preparation of a Tungsten Carbide (WC_x) Catalyst

This protocol details the synthesis of a tungsten carbide catalyst on a carbon support using W(CO)_6 as the precursor.

Materials:

- Tungsten hexacarbonyl (W(CO)_6)
- High surface area carbon support (e.g., activated carbon, carbon nanotubes)
- Ethanol, anhydrous

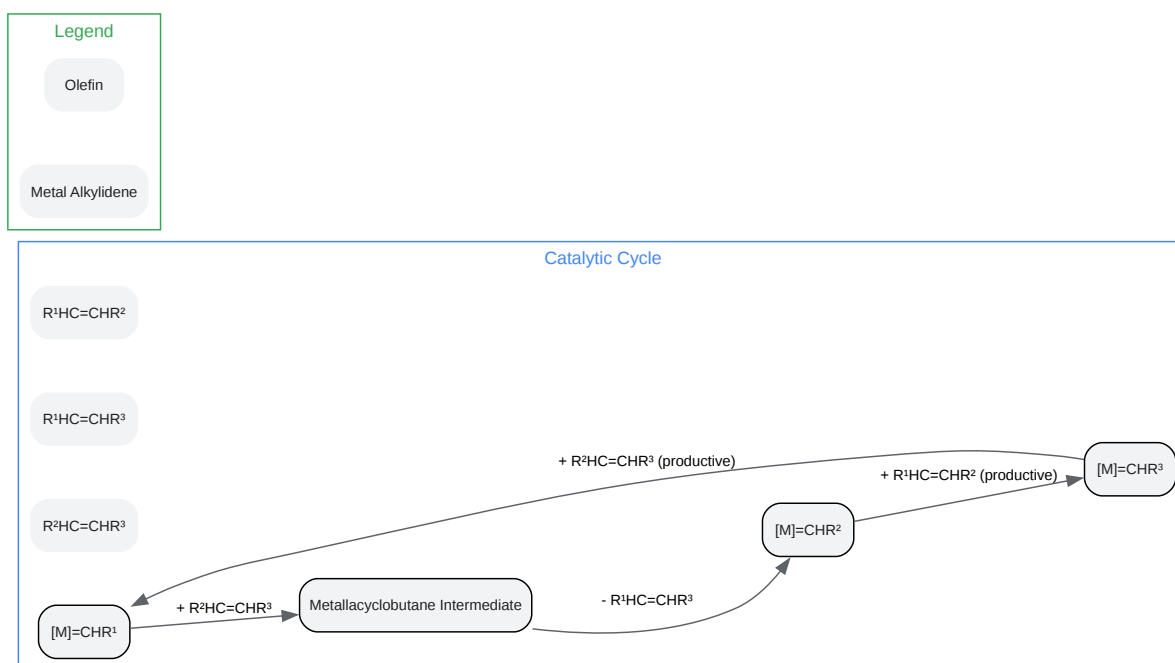
- Argon (Ar) gas

Procedure:

- Impregnation:
 - Disperse the carbon support in anhydrous ethanol by ultrasonication.
 - Separately, dissolve $W(CO)_6$ in anhydrous ethanol.
 - Add the $W(CO)_6$ solution to the carbon slurry and continue to stir for 24 hours at room temperature.
 - Remove the ethanol under vacuum.
- Carburization:
 - Place the dried, impregnated carbon in a tube furnace.
 - Heat the furnace to 850 °C under a flow of argon.
 - Maintain this temperature for a specified time (e.g., 2-6 hours) to allow for the decomposition of the precursor and the formation of tungsten carbide phases.^[6]
 - Cool the furnace to room temperature under an argon flow.
 - The resulting material is the WC_x/C catalyst.

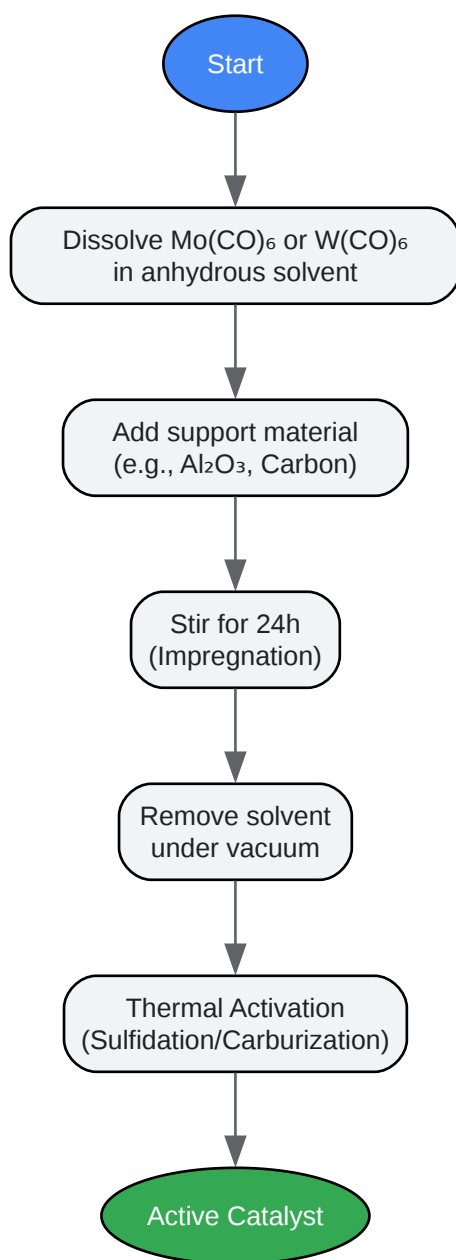
Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is critical for catalyst design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.



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Caption: The Chauvin mechanism for olefin metathesis.



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Caption: General workflow for heterogeneous catalyst preparation.

Conclusion

Both Mo(CO)₆ and W(CO)₆ are invaluable precursors in catalysis, each offering distinct advantages. Mo(CO)₆ is generally more reactive, requiring milder activation conditions, and is the dominant precursor for applications like hydrodesulfurization. Conversely, W(CO)₆ forms more robust and, in some cases, more active catalysts, particularly in olefin metathesis, though

it often necessitates more forcing conditions for activation. The choice between these two precursors should be guided by the specific catalytic application, desired catalyst properties, and the available activation methods. This guide provides a foundational understanding to aid researchers in making an informed decision for their catalyst development endeavors.

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